![molecular formula C14H19ClN2O2S B2955200 (5-Chlorothiophen-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320177-44-2](/img/structure/B2955200.png)
(5-Chlorothiophen-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
The compound “(5-Chlorothiophen-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone” is a novel inhibitor of mitotic kinesins, particularly KSP . It is useful for the treatment of diseases that can be treated by inhibiting mitosis, including cell proliferative diseases, for example in cancer, hyperplasias, restenosis, cardiac hypertrophy, immunological pathologies, fungal infections, and inflammation .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop inhibitors of mitotic kinesins . The specific methods for the preparation of such inhibitors are not detailed in the available resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been explored in the context of synthesizing novel benzofuran-based analogues, including its structural analogues, which have shown promising antimicrobial activity. For instance, a series of compounds where the core structure is modified to include benzofuran units has been synthesized. These compounds were evaluated for their in vitro antimicrobial properties, showing potent antibacterial and antifungal activities in certain derivatives. The structure-activity relationship was further explored through docking studies, aiming to understand the molecular basis of their antimicrobial efficacy (Shankar et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds structurally related to (5-Chlorothiophen-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone have been reported, focusing on their spectral properties and theoretical analyses. These studies include detailed synthesis procedures, spectral characterization (UV, IR, NMR), and computational studies like density functional theory (DFT) calculations and docking studies to predict their biological activity. Such research provides insights into the chemical behavior and potential biological interactions of these compounds (Shahana & Yardily, 2020).
Mechanism of Action
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-13-3-2-12(20-13)14(18)17-6-1-5-16(7-8-17)11-4-9-19-10-11/h2-3,11H,1,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKCVNZDACVCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(S2)Cl)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane |
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